![molecular formula C14H11NO3S B1291834 2-(Benzylthio)-5-nitrobenzaldehyde CAS No. 175278-43-0](/img/structure/B1291834.png)
2-(Benzylthio)-5-nitrobenzaldehyde
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include looking at how the compound reacts with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis of Benzimidazole Derivatives
2-(Benzylthio)-5-nitrobenzaldehyde: is utilized in the synthesis of benzimidazole derivatives, which are compounds of significant pharmacological interest. Benzimidazoles are known for their therapeutic applications, including antifungal, anthelmintic, and anti-HIV activities . The compound serves as a precursor in alkylation reactions to produce benzimidazole-thiones, which can further undergo intramolecular cyclization to form various heterocyclic structures.
Development of Antioxidant Agents
This compound is also involved in the creation of molecules that exhibit antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases, including cancer . By acting as a scavenger of free radicals, derivatives of 2-(Benzylthio)-5-nitrobenzaldehyde can help in preventing cellular damage and the progression of oxidative stress-related conditions.
Anti-Colon Carcinoma Applications
Research has shown that derivatives of 2-(Benzylthio)-5-nitrobenzaldehyde have potential as anti-colon carcinoma agents. They have been evaluated for their cytotoxic effects against colon cancer cells, indicating their role in cancer therapy . These compounds may work by inducing apoptosis in cancer cells, thereby inhibiting tumor growth and progression.
Enzyme Inhibition for Disease Management
The compound’s derivatives have been studied for their ability to inhibit enzymes like COX-2 and LDHA, which are involved in inflammatory processes and cancer metabolism, respectively . By modulating the activity of these enzymes, the derivatives could be used to manage conditions associated with inflammation and cancer.
Glycemic Control in Diabetes
Derivatives of 2-(Benzylthio)-5-nitrobenzaldehyde have shown promise as inhibitors of α-glucosidase and α-amylase, enzymes that play a role in carbohydrate digestion and glucose absorption . This suggests potential applications in controlling postprandial hyperglycemia and managing diabetes.
Synthesis of Heterocyclic Compounds
The compound is a key starting material in the synthesis of various heterocyclic compounds, which are a core structure in many drugs . These heterocycles can be tailored to exhibit a wide range of biological activities, making them valuable in drug discovery and development.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-benzylsulfanyl-5-nitrobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-9-12-8-13(15(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWMUQNZNYZPLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627986 |
Source
|
Record name | 2-(Benzylsulfanyl)-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175278-43-0 |
Source
|
Record name | 5-Nitro-2-[(phenylmethyl)thio]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175278-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Benzylsulfanyl)-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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